molecular formula C33H34N6O3S B10836067 Pyrrolo[2,3-d]pyrimidine derivative 31

Pyrrolo[2,3-d]pyrimidine derivative 31

Cat. No.: B10836067
M. Wt: 594.7 g/mol
InChI Key: HVNCDYSVQHLXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidine derivative 31 is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst and 6-methylpicolinic acid. This reaction proceeds through a Cu-catalyzed cyclization to form the pyrrolo[2,3-d]pyrimidine core . Another approach involves the use of microwave-assisted reactions, which offer a robust and efficient route for the preparation of these derivatives .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable methods such as continuous flow synthesis and batch processing. These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone, dimethylformamide, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine derivative 31 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 31 involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax, while downregulating antiapoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivative 31 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its high binding affinity to multiple kinase targets and its ability to induce apoptosis in cancer cells. Its unique structural features and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C33H34N6O3S

Molecular Weight

594.7 g/mol

IUPAC Name

5-tert-butyl-N-[[2-methyl-4-[6-[4-(morpholine-4-carbonyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C33H34N6O3S/c1-20-15-23(9-10-24(20)17-34-30(40)31-35-18-27(43-31)33(2,3)4)28-25-16-26(38-29(25)37-19-36-28)21-5-7-22(8-6-21)32(41)39-11-13-42-14-12-39/h5-10,15-16,18-19H,11-14,17H2,1-4H3,(H,34,40)(H,36,37,38)

InChI Key

HVNCDYSVQHLXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CC=C(C=C4)C(=O)N5CCOCC5)CNC(=O)C6=NC=C(S6)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.